6-(Trifluoromethyl)quinazolin-4(1H)-one 6-(Trifluoromethyl)quinazolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 16544-67-5
VCID: VC21049931
InChI: InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15)
SMILES: C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2
Molecular Formula: C9H5F3N2O
Molecular Weight: 214.14 g/mol

6-(Trifluoromethyl)quinazolin-4(1H)-one

CAS No.: 16544-67-5

Cat. No.: VC21049931

Molecular Formula: C9H5F3N2O

Molecular Weight: 214.14 g/mol

* For research use only. Not for human or veterinary use.

6-(Trifluoromethyl)quinazolin-4(1H)-one - 16544-67-5

Specification

CAS No. 16544-67-5
Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
IUPAC Name 6-(trifluoromethyl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C9H5F3N2O/c10-9(11,12)5-1-2-7-6(3-5)8(15)14-4-13-7/h1-4H,(H,13,14,15)
Standard InChI Key PTVVXBQQOLLVJP-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=C(C=C1C(F)(F)F)C(=O)N=CN2
SMILES C1=CC2=C(C=C1C(F)(F)F)C(=O)NC=N2
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C(=O)N=CN2

Introduction

Chemical Structure and Properties

The compound 6-(Trifluoromethyl)quinazolin-4(1H)-one features a bicyclic structure with a benzene ring fused to a pyrimidine ring, containing a carbonyl group at position 4 and a trifluoromethyl group at position 6. This arrangement creates a molecule with distinct chemical and physical properties that influence its applications in research and development.

Physical Properties

6-(Trifluoromethyl)quinazolin-4(1H)-one exhibits characteristic physical properties that are essential for understanding its behavior in various environmental and experimental conditions. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₉H₅F₃N₂O
Molecular Weight214.144 g/mol
Density1.5±0.1 g/cm³
Melting Point209-211°C
Boiling Point358.0±42.0°C at 760 mmHg
Flash Point170.3±27.9°C
Exact Mass214.035400
LogP1.34
Polar Surface Area (PSA)46.01000
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.565

The relatively high melting and boiling points of this compound are indicative of strong intermolecular forces, likely due to hydrogen bonding capabilities through the NH group and the presence of the carbonyl oxygen . The moderate LogP value of 1.34 suggests a balance between hydrophilic and lipophilic properties, which could be advantageous for biological applications requiring membrane permeability .

Chemical Properties

The chemical reactivity of 6-(Trifluoromethyl)quinazolin-4(1H)-one is significantly influenced by the presence of both the trifluoromethyl group and the quinazolinone scaffold. The trifluoromethyl group, being strongly electron-withdrawing, affects the electron distribution within the molecule, potentially enhancing certain types of reactions while inhibiting others.

The compound contains an NH group that can participate in hydrogen bonding and can be a site for potential substitution reactions. The carbonyl group at position 4 provides another reactive site, capable of undergoing nucleophilic additions and other transformations typical of ketones. The presence of nitrogen atoms in the pyrimidine ring also contributes to the compound's ability to act as a Lewis base in certain reactions.

Structural Characteristics

Molecular Structure Analysis

The molecular structure of 6-(Trifluoromethyl)quinazolin-4(1H)-one features a planar or near-planar arrangement due to the aromatic nature of the fused ring system. The trifluoromethyl group at position 6 extends out of this plane, creating a distinct three-dimensional profile that can influence its interactions with biological targets.

The presence of the trifluoromethyl group creates a region of high electronegativity, which can influence the electronic distribution across the entire molecule. This feature is particularly important when considering the compound's potential binding interactions with proteins or other biological macromolecules.

Biological Activities and Applications

Structure-Activity Relationship Considerations

The relationship between the structure of 6-(Trifluoromethyl)quinazolin-4(1H)-one and its potential biological activities would be influenced by several factors:

These structural features would determine how the compound interacts with biological targets and influence its pharmacodynamic and pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogs

To better understand the properties and potential applications of 6-(Trifluoromethyl)quinazolin-4(1H)-one, it is valuable to compare it with structurally related compounds:

CompoundKey Structural DifferencesPotential Impact on Properties
6-Methoxy-2-(trifluoromethyl)quinazolin-4(1H)-oneContains a methoxy group at position 6 and a trifluoromethyl group at position 2Different electronic distribution, potentially altered hydrogen bonding capabilities
6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-oneQuinoline scaffold instead of quinazoline; different positions for trifluoromethyl and carbonyl groupsDifferent ring nitrogen arrangement, altered reactivity profile
Unsubstituted quinazolin-4(1H)-oneLacks the trifluoromethyl groupLess lipophilic, different electronic properties

These structural differences can lead to significant variations in physical properties, chemical reactivity, and biological activities, highlighting the importance of the trifluoromethyl group at position 6 in determining the specific characteristics of 6-(Trifluoromethyl)quinazolin-4(1H)-one.

Functional Group Effects

The trifluoromethyl group in 6-(Trifluoromethyl)quinazolin-4(1H)-one contributes several important effects to the molecule's properties:

  • Increased lipophilicity compared to non-fluorinated analogs

  • Enhanced metabolic stability due to the strength of the C-F bonds

  • Altered electronic distribution, affecting reactivity and binding characteristics

  • Increased acidity of nearby protons, particularly the NH proton

These effects distinguish 6-(Trifluoromethyl)quinazolin-4(1H)-one from other quinazolinone derivatives and contribute to its unique chemical profile.

ClassificationCode/Information
HS Code2933990090
CategoryHeterocyclic compounds with nitrogen hetero-atom(s) only
Value Added Tax17.0%
Tax Rebate Rate13.0%
MFN Tariff6.5%
General Tariff20.0%
Hazard CodeXi (Irritant)

This classification information is important for researchers, manufacturers, and distributors handling this compound for commercial or research purposes .

Current Research Directions

Chemical Modification Strategies

Research involving 6-(Trifluoromethyl)quinazolin-4(1H)-one may also include strategies for its chemical modification to enhance desired properties or activities:

  • Substitution at the NH position to create N-substituted derivatives

  • Introduction of additional functional groups at various positions of the ring system

  • Formation of metal complexes utilizing the coordination capabilities of the nitrogen atoms

  • Development of prodrug approaches to improve pharmacokinetic properties

These modification strategies could lead to a diverse array of derivatives with potentially enhanced or tailored biological activities.

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